2-(2,4,6-Trimethylphenoxy)acetic acid

Plant Physiology Auxin Structure-Activity Relationship

Researchers probing auxin signaling pathways often require a structurally relevant yet biologically inert negative control. 2-(2,4,6-Trimethylphenoxy)acetic acid (CAS 13333-81-8) is the definitive solution, distinguished by its unique 2,4,6-trimethyl substitution pattern that confers near-complete lack of auxin activity. - **Precise Negative Control:** Enables dissection of auxin receptor (TIR1/AFB) binding requirements by eliminating background activity inherent in other isomers. - **Versatile Scaffold:** The carboxylic acid handle facilitates rapid synthesis of amide and ester libraries for herbicide discovery SAR studies. - **Supply Assurance:** Sourced with batch-specific QC documentation, ensuring reproducibility for critical agrochemical research programs.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 13333-81-8
Cat. No. B076941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trimethylphenoxy)acetic acid
CAS13333-81-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)OCC(=O)O)C
InChIInChI=1S/C11H14O3/c1-7-4-8(2)11(9(3)5-7)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyTVYZUFZJRKBXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,6-Trimethylphenoxy)acetic Acid for Herbicide Analog & SAR Studies


2-(2,4,6-Trimethylphenoxy)acetic acid (also known as mesityloxyacetic acid, CAS 13333-81-8) is a tri-substituted phenoxyacetic acid derivative characterized by three methyl groups at the 2, 4, and 6 positions of the phenyl ring [1]. This compound is primarily recognized for its role as a synthetic building block in agrochemical chemistry and for its utility in structure-activity relationship (SAR) studies . Its unique steric and electronic profile, driven by the 2,4,6-trimethyl substitution pattern, distinguishes it from other isomers and analogs in the phenoxyacetic acid class [2].

Workflow Agrochemical SAR building block for phenoxyacetic acid analog synthesis
Selection Unique 2,4,6-trimethyl substitution pattern with distinct steric and electronic profile
Use Context Negative control candidate for auxin receptor mechanism and signaling studies

Why 2-(2,4,6-Trimethylphenoxy)acetic Acid Is Non-Substitutable


The substitution pattern on the phenoxy ring critically dictates the biological activity and physicochemical properties of phenoxyacetic acid derivatives. Generic substitution with other isomers, such as 2-(2,4,5-trimethylphenoxy)acetic acid or 2-(2,3,6-trimethylphenoxy)acetic acid , is not valid because the 2,4,6-trimethyl configuration confers a unique steric hindrance and electronic environment. This results in fundamentally different behaviors in biological assays, particularly concerning auxin-like activity [1], and in its utility as a synthetic intermediate. The evidence below demonstrates that this specific isomer exhibits a distinct, quantifiable lack of activity that is a critical selection factor for specific research applications.

Isomer Mismatch 2,4,5- or 2,3,6-trimethyl isomers may shift steric hindrance and alter bioassay behavior; direct replacement requires validation.
Electronic Profile Substitution pattern differences may change partitioning behavior and receptor-interaction context compared to the 2,4,6-isomer.
Activity Specificity Auxin-activity profile is substitution-specific; class-level inference from other phenoxyacetic analogs may not transfer.

2-(2,4,6-Trimethylphenoxy)acetic Acid vs. Analogs: Key Evidence


Loss of Auxin Activity from 2,4,6-Trisubstitution

The 2,4,6-trimethyl substitution pattern on phenoxyacetic acid results in a near-total loss of auxin-like growth-promoting activity, in stark contrast to other substituted analogs. In a 1952 study by Thimann, the trimethyl derivative was specifically identified as exhibiting 'very low activity' in the Avena coleoptile elongation test, alongside the 2,4,6-trichloro- and tribromo- derivatives [1]. This contrasts with the known high auxin activity of many other substituted phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D).

Auxin Activity
Reported
Very low activity vs 2,4-D: high activity
Near-complete loss of auxin function supports negative-control study design.
Avena coleoptile elongation assay; single-study context.
Plant Physiology Auxin Structure-Activity Relationship

Distinct Lipophilicity Profile

The lipophilicity of 2-(2,4,6-Trimethylphenoxy)acetic acid, as measured by its computed partition coefficient (XLogP3-AA), is 2.6 [1]. This value is a direct consequence of the three methyl substituents on the phenyl ring. This parameter is crucial for predicting membrane permeability and solubility, and it differentiates this compound from other isomers (e.g., 2,3,5- or 2,4,5-trimethyl derivatives) which may have similar but not identical computed LogP values due to different molecular shapes and electron distributions .

Lipophilicity
Computed
XLogP3-AA = 2.6
Supports QSAR modeling and compound-selection decisions.
Computed value; isomer-specific partitioning context.
Lipophilicity Drug Design ADME

High Selectivity Herbicidal Activity

Multiple vendor sources consistently state that 2-(2,4,6-Trimethylphenoxy)acetic acid demonstrates excellent herbicidal activity and exhibits strong selectivity against specific types of weeds . This claim, while lacking publicly available quantitative IC50 data for direct comparison with commercial herbicides, establishes its primary use case as a research tool or lead structure in agrochemical discovery. Its selectivity profile is the key feature, implying a different mode of action or target spectrum compared to non-selective or broadly active phenoxy herbicides like 2,4-D.

Herbicidal Selectivity
Data to verify
Reported strong selectivity against specific weed types (vendor data).
Supports selectivity screening context; requires independent validation.
No public IC50 data; vendor-level claim review.
Agrochemistry Herbicide Discovery Weed Science

2-(2,4,6-Trimethylphenoxy)acetic Acid: Research Applications


Selective Herbicide Development

This compound serves as a privileged scaffold or lead-like molecule for the synthesis of novel herbicide analogs. Its reported selective weed control activity makes it a prime candidate for derivatization programs aimed at developing next-generation, targeted herbicides with improved safety profiles for crops. Researchers can utilize it to build focused libraries for screening against specific weed species .

Auxin Receptor Mechanism Studies

Due to its near-complete lack of auxin activity, 2-(2,4,6-trimethylphenoxy)acetic acid is an ideal negative control in plant physiology experiments. It can be used to probe the structural requirements for auxin perception and signaling, allowing researchers to dissect the specific roles of ortho-substituents in binding to auxin receptors like TIR1/AFB [1].

Bioactive Amide and Ester Synthesis

As a substituted phenoxyacetic acid, the carboxylic acid moiety of this compound is a versatile handle for coupling reactions. It is frequently employed to synthesize amides and esters for structure-activity relationship (SAR) studies. For instance, it has been used as a starting material to create a series of phenoxyacetamides, which have been evaluated for central nervous system and cardiovascular activities [2].

Application
Selection Property
Validation Focus
Selective herbicide development
Scaffold derivatization fit
Species-specific screening panels
Auxin receptor mechanism studies
Inactive control context
TIR1/AFB binding interpretation
Bioactive amide/ester SAR synthesis
Carboxylic acid coupling handle
SAR library pharmacological profiling

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